2,3-Dichlorobenzylamine
Overview
Description
2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It has a linear formula of Cl2C6H3CH2NH2 . The molecular weight of 2,3-Dichlorobenzylamine is 176.04 .
Synthesis Analysis
2,3-Dichlorobenzylamine undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . It may also be used in the synthesis of 5-(2′,3′-dichlorobenzylamino)uracil and 8-substituted quinolines .
Molecular Structure Analysis
The molecular formula of 2,3-Dichlorobenzylamine is C7H7Cl2N . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .
Physical And Chemical Properties Analysis
2,3-Dichlorobenzylamine has a refractive index of n20/D 1.583 (lit.) . It has a boiling point of 136-140 °C/18 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) .
Scientific Research Applications
Algicidal Activity
2,3-Dichlorobenzylamine derivatives have demonstrated significant algicidal activity against harmful red tides. A study by Choi et al. (2016) synthesized 65 dichlorobenzylamine derivatives and evaluated their effectiveness against four harmful algae species. Compounds 33 and 34 exhibited the highest algicidal activity and were confirmed to be safe for non-target organisms like water fleas (Daphnia magna) and zebrafish (Danio rerio), suggesting their potential use in controlling harmful algae blooms (Choi et al., 2016).
Chemical Synthesis Applications
2,3-Dichlorobenzylamine plays a role in the synthesis of various chemical compounds. Naeimi and Babaei (2017) used a derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in the condensation reaction between o-phenylenediamine and arylaldehydes. This process, which utilized microwave irradiation, efficiently synthesized benzimidazole derivatives, indicating the relevance of dichlorobenzylamine derivatives in the production of complex organic compounds (Naeimi & Babaei, 2017).
Molecular Structure Studies
In molecular structure research, 2,2′-Dipyridylamine, a compound related to 2,3-Dichlorobenzylamine, was studied by Bilkan et al. (2017) to investigate the effects of solvents on its structure and properties. The study highlighted the importance of chlorine atoms in affecting the molecular interactions, demonstrating the broader impact of dichlorobenzylamine derivatives in molecular chemistry research (Bilkan et al., 2017).
Photovoltaic Applications
In the field of renewable energy, specifically photovoltaic technology, benzylamine (a related compound) has been used to improve the moisture resistance and electronic properties of perovskite films. Wang et al. (2016) found that benzylamine-modified formamidinium lead iodide perovskite films showed enhanced efficiency and stability, underscoring the potential of dichlorobenzylamine derivatives in solar cell technology (Wang et al., 2016).
Safety And Hazards
2,3-Dichlorobenzylamine is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
(2,3-dichlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVZGONNIVXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343119 | |
Record name | 2,3-Dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzylamine | |
CAS RN |
39226-95-4 | |
Record name | 2,3-Dichlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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